5-BROMO-3-[(2Z,5Z)-2-[(3-CHLORO-2-METHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-BROMO-3-[(2Z,5Z)-2-[(3-CHLORO-2-METHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 5-BROMO-3-[(2Z,5Z)-2-[(3-CHLORO-2-METHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE involves multiple steps. One common synthetic route includes the reaction of 3-chloro-2-methylphenylamine with 5-bromo-2-hydroxybenzaldehyde to form an intermediate Schiff base. This intermediate is then reacted with thiosemicarbazide under acidic conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
5-BROMO-3-[(2Z,5Z)-2-[(3-CHLORO-2-METHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antimicrobial and antiviral properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and thereby affecting various biological pathways. For example, it may inhibit the activity of certain kinases involved in cell signaling, leading to reduced cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds include other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
5-bromo-2-(3-chloropyridin-2-yl)-2H-pyrazole-3-carboxylic acid: Another brominated compound with potential biological activities.
Compared to these compounds, 5-BROMO-3-[(2Z,5Z)-2-[(3-CHLORO-2-METHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C18H11BrClN3O2S |
---|---|
Molecular Weight |
448.7g/mol |
IUPAC Name |
5-bromo-3-[2-(3-chloro-2-methylanilino)-4-hydroxy-1,3-thiazol-5-yl]indol-2-one |
InChI |
InChI=1S/C18H11BrClN3O2S/c1-8-11(20)3-2-4-12(8)22-18-23-17(25)15(26-18)14-10-7-9(19)5-6-13(10)21-16(14)24/h2-7,25H,1H3,(H,22,23) |
InChI Key |
FGCCLBOPBQYKIB-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1Cl)NC2=NC(=C(S2)C3=C4C=C(C=CC4=NC3=O)Br)O |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC2=NC(=C(S2)C3=C4C=C(C=CC4=NC3=O)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.